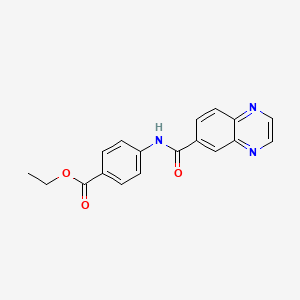

![molecular formula C17H16BrN5OS B2495880 2-((6-(4-溴苯基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)硫代)-1-(吡咯烷-1-基)乙酮 CAS No. 894053-81-7](/img/structure/B2495880.png)

2-((6-(4-溴苯基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)硫代)-1-(吡咯烷-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a broader family of heterocyclic compounds, which have garnered attention due to their structural complexity and potential for varied biological activities. The presence of a triazolopyridazine core suggests possible applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of bromophenyl derivatives with aminotriazolethiols or direct cyclization involving bromo compounds to form the triazolopyridazine skeleton. Methods such as intramolecular oxidative N-N bond formation have been employed for the synthesis of biologically important triazolopyridines, indicating a potential pathway for synthesizing the target compound through similar oxidative cyclization techniques (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals the importance of hydrogen-bonding patterns, particularly involving secondary amine and carbonyl groups. These patterns can significantly influence the compound's stability and reactivity, as seen in enaminones with bromophenyl groups (Balderson et al., 2007).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including coupling with active methylene compounds to afford triazine derivatives, highlighting their reactivity and potential for further chemical modifications (Attaby et al., 2006).

科学研究应用

杂环化合物合成中的实用性

研究表明,类似化合物在合成各种杂环化合物中发挥着重要作用。例如,1-(4-取代氨基苯基)乙酮衍生物,具有结构相似性,已被用于创建噻吩、噁唑、三唑、嘧啶等系统,以便在生物和药用背景下进行探索(Salem et al., 2021)。

在生物活性中的应用

此外,与2-((6-(4-溴苯基)-[1,2,4]三唑并[4,3-b]吡啶-3-基硫基)-1-(吡咯烷-1-基)乙酮结构相关的化合物已被合成并评估其在各种生物活性中的作用,如免疫抑制和免疫刺激效应、抑制LPS刺激的NO生成以及对多种癌细胞系的细胞毒性。这些研究突显了这些化合物在治疗免疫相关疾病和癌症中的治疗潜力(Abdel‐Aziz等,2011)。

抗病毒和抗癌活性

进一步的研究已经发现了具有有望的体外抗冠状病毒和抗肿瘤活性的新衍生物,表明这些化合物在应对传染病和癌症方面具有潜力。结构修饰可以调节生物性质,以实现期望的治疗效果(Jilloju et al., 2021)。

属性

IUPAC Name |

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSENQQEGHOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)

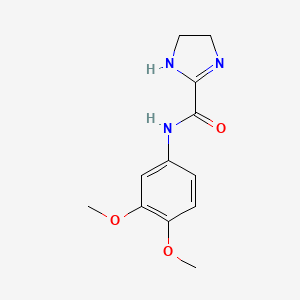

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

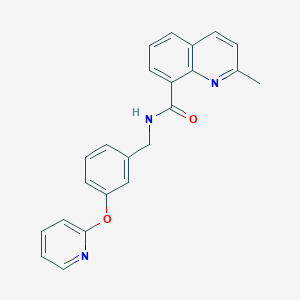

![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)

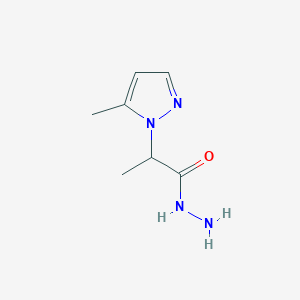

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)